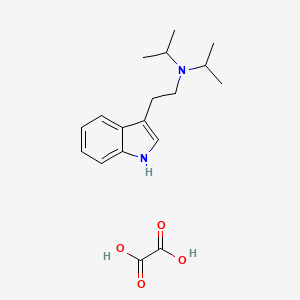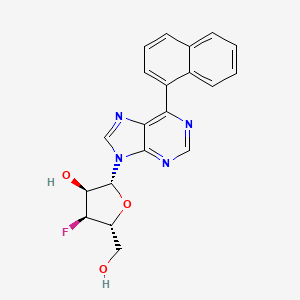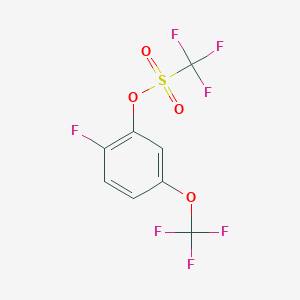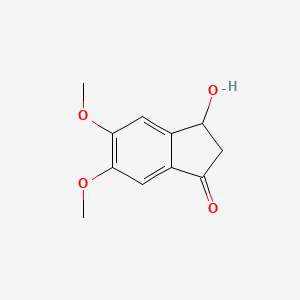
N,N-Diisopropyltryptamine Oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diisopropyltryptamine Oxalate: is a synthetic compound derived from the amino acid tryptophan. It is a member of the tryptamine family, which is known for its psychoactive properties. This compound is closely related to other well-known tryptamines such as N,N-dimethyltryptamine and 5-methoxy-N,N-diisopropyltryptamine . This compound is primarily known for its hallucinogenic effects, which are unique in that they predominantly affect auditory perception .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisopropyltryptamine Oxalate typically involves the reaction of tryptamine with isopropyl iodide in the presence of a tertiary amine . Another method involves the combination of indole with oxalyl chloride to form an acyl chloride intermediate, which is then treated with diisopropylamine to form indol-3-yl-N,N-diisopropylglyoxylamide. This product is subsequently reduced with lithium aluminum hydride to form N,N-Diisopropyltryptamine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diisopropyltryptamine Oxalate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different substituents onto the tryptamine backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenated reagents such as isopropyl iodide are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted tryptamines and their oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Diisopropyltryptamine Oxalate has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-Diisopropyltryptamine Oxalate involves its interaction with serotonin receptors, particularly the 5-HT2A receptor . This interaction leads to altered neurotransmitter release, affecting perception and cognition. The compound also inhibits the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyltryptamine (DMT): Known for its powerful hallucinogenic effects.
5-Methoxy-N,N-Diisopropyltryptamine (5-MeO-DIPT): Similar in structure but has additional methoxy group, leading to different pharmacological effects.
Alpha-Methyltryptamine (AMT): Another synthetic tryptamine with psychoactive properties.
Uniqueness: N,N-Diisopropyltryptamine Oxalate is unique in its predominant auditory effects, which distinguish it from other tryptamines that primarily affect visual perception .
Eigenschaften
Molekularformel |
C18H26N2O4 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C16H24N2.C2H2O4/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16;3-1(4)2(5)6/h5-8,11-13,17H,9-10H2,1-4H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
OTBAKMLNZXZOCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13437760.png)

![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)


![6-Bromo-thieno[3,4-d]-1,3-dioxol-4-amine](/img/structure/B13437806.png)







